molecular formula C11H11N3O4 B2434811 2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate CAS No. 2229681-52-9

2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate

Cat. No.: B2434811
CAS No.: 2229681-52-9
M. Wt: 249.226
InChI Key: QWJSTZZAQIMPFG-VURMDHGXSA-N
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Description

2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate is a useful research compound. Its molecular formula is C11H11N3O4 and its molecular weight is 249.226. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Agent Development

Kamiński et al. (2015) explored the synthesis of new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides. These compounds, which incorporate structural elements from known antiepileptic drugs, showed promising activity in preclinical seizure models, offering potential for new treatments in epilepsy (Kamiński et al., 2015).

Photoluminescent Material Development

Eseola et al. (2011) synthesized and characterized derivatives of 2-R-6-(aryloxazol-/imidazol-2-yl)pyridine and 2,4-di-tert-butyl-6-(1H-phenanthro[9,10-d]imidazol-/oxazol-2-yl)phenol. These compounds, especially the oxazole derivatives, demonstrated high photoluminescence efficiencies, suggesting potential applications in photoluminescent materials (Eseola et al., 2011).

Fluorescent Labeling in Biopolymers

Crovetto et al. (2008) synthesized a derivative for fluorescent labeling of amine residues in biopolymers. This compound, used to label polyribocytidilic acid, showed sensitivity to solution pH and potential for use in nucleic acid probes in homogeneous assay formats, indicating its utility in biochemical research (Crovetto et al., 2008).

Angiotensin II Antagonist Research

Harmat et al. (1995) researched N-[biphenylyl(tetrazolyl)methyl]-2-butylimidazoles containing variously substituted diazine or pyridine moieties for interaction with AT1 receptors. This study contributes to the development of angiotensin II antagonists, relevant in the treatment of conditions like hypertension (Harmat et al., 1995).

Coordination Polymer Synthesis

Li et al. (2020) synthesized a coordination polymer with 3,5-bis(imidazol-1′-yl)pyridine and 2,5-thiophenedicarboxylic acid, exhibiting strong fluorescence emission at room temperature. This could be significant for materials science, especially in the development of novel luminescent materials (Li et al., 2020).

Antibacterial and Antifungal Activity

Patel et al. (2015) synthesized derivatives of 2-aryl-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid and evaluated their antibacterial and antifungal activities. These compounds have potential applications in developing new antimicrobial agents (Patel et al., 2015).

Synthesis of pH-Sensitive Nitroxides

Kirilyuk et al. (2004) reported the synthesis of pH-sensitive nitroxides from 3-ethylpent-2-ene, offering enhanced stability towards reduction. These nitroxides could be important in biochemical and medical research, particularly as functional EPR probes (Kirilyuk et al., 2004).

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (Z)-3-imidazol-1-ylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-8(13-5-4-12-7-13)6-11(17)18-14-9(15)2-3-10(14)16/h4-7H,2-3H2,1H3/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJSTZZAQIMPFG-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)ON1C(=O)CCC1=O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)ON1C(=O)CCC1=O)/N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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